REACTION_SMILES
|
[CH3:21][CH2:22][OH:23].[ClH:18].[NH2:19][OH:20].[n:1]1[cH:2][c:3](-[c:7]2[cH:8][cH:9][n:10][c:11]3[n:12]2[n:13][cH:14][c:15]3[CH:16]=[O:17])[cH:4][cH:5][cH:6]1>>[n:1]1[cH:2][c:3](-[c:7]2[cH:8][cH:9][n:10][c:11]3[n:12]2[n:13][cH:14][c:15]3[C:16]#[N:19])[cH:4][cH:5][cH:6]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
NO
|
Name
|
O=Cc1cnn2c(-c3cccnc3)ccnc12
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=Cc1cnn2c(-c3cccnc3)ccnc12
|
Name
|
|
Type
|
product
|
Smiles
|
N#Cc1cnn2c(-c3cccnc3)ccnc12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |